Cas no 66082-27-7 (N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide)

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide structure
66082-27-7 structure
Nome do Produto:N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
N.o CAS:66082-27-7
MF:C29H30N4O8
MW:562.570507526398
CID:963211
PubChem ID:462199

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
    • saframycin A
    • N-[(7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-{[(6S,7R,9R,14aS,15R)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl]methyl}-2-oxopropanamide
    • SCHEMBL637953
    • N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide
    • CHEBI:219593
    • CHEMBL452709
    • PROPANAMIDE, N-(((6S,7R,9R,14AS,15R)-7-CYANO-1,5,6,7,9,10,13,14,14A,15-DECAHYDRO-2,11-DIMETHOXY-3,12,16-TRIMETHYL-1,4,10,13-TETRAOXO-6,15-IMINO-4H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-2-OXO-
    • N-(((6R,7R,9R,14aS,15S)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminobenzo[4,5]azocino[1,2-b]isoquinolin-9-yl)methyl)-2-oxopropanamide
    • Q27284074
    • NSC 325663
    • SAFRAMYCIN A, (-)
    • 21-Cyanosaframycin-B
    • 66082-27-7
    • UNII-MJW34HDB0D
    • SFM-A
    • NSC-325663
    • MJW34HDB0D
    • DTXSID80984576
    • NSC325663
    • NCI60_002823
    • Neuro_000165
    • CHEMBL1710157
    • MLS002703055
    • N-[(7-Cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-[(cyano-dimethoxy-trimethyl-tetraoxo-[?]yl)methyl]-2-oxo-propanamide
    • N-[(12-Cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide
    • SMR001566861
    • Propanamide, N-[(7-cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxo-
    • Propanamide,5,6,7,9,10,13,14,14a,15- decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10, 13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin -9-yl)methyl]-2-oxo-,8 [6S-(6.alpha.,7.alpha.,9.beta.,14a. alpha.,15.alpha.)]-
    • (-)-Saframycin A
    • Inchi: InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1
    • Chave InChI: JNEGMBHBUAJRSX-NOYKIMNZSA-N
    • SMILES: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Propriedades Computadas

  • Massa Exacta: 562.206
  • Massa monoisotópica: 562.206
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 41
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 1540
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.3
  • Superfície polar topológica: 163Ų

Propriedades Experimentais

  • Cor/Forma: Solid powder
  • Densidade: 1.44
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.632
  • PSA: 163.18000
  • LogP: 0.11728

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Informações de segurança

  • Palavra de Sinal:Warning
  • Condição de armazenamento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Literatura Relacionada

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd